molecular formula C14H21NO B183823 4-(2-Cyclohexylethoxy)aniline CAS No. 76253-34-4

4-(2-Cyclohexylethoxy)aniline

Cat. No.: B183823
CAS No.: 76253-34-4
M. Wt: 219.32 g/mol
InChI Key: KZIPKNLJWRDAKV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(2-Cyclohexylethoxy)aniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes . It plays a crucial role in maintaining cellular redox homeostasis and is highly expressed in non-small cell lung cancer (NSCLC) and its derived cell lines .

Mode of Action

This compound interacts with Nrf2, inhibiting its activity . This interaction results in the downregulation of Nrf2 and its target genes, which are typically upregulated in response to oxidative stress . The compound’s mode of action is primarily through the inhibition of Nrf2 activity .

Biochemical Pathways

The inhibition of Nrf2 by this compound affects the cellular redox conditions . This leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes, disrupting the cellular defense mechanisms against oxidative stress . The compound’s action on Nrf2 also affects the transcriptional activation of genes in the beta-globin cluster .

Pharmacokinetics

The compound is a solid at room temperature and has a predicted melting point of 9823°C and a boiling point of 35885°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of Nrf2 by this compound leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes . This results in an enhancement of radiosensitivity in several lung cancer cells, both in vitro and in vivo . Among the derivatives of this compound, compound 2g derivative exhibited the highest enhancement of radiosensitizing effect via inhibition of Nrf2 activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a solid at room temperature and has a specific melting point . Additionally, the compound’s efficacy and action may be influenced by the cellular environment, particularly the levels of oxidative stress and the expression of Nrf2 .

Biochemical Analysis

Biochemical Properties

4-(2-Cyclohexylethoxy)aniline has been found to interact with various biomolecules, including enzymes and proteins. In particular, it has been shown to influence the activity of the nuclear factor-erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of lung cancer cells. It has been found to increase the radiosensitivity of these cells, both in vitro and in vivo . This compound influences cell function by inhibiting the mRNA and protein expression of Nrf2 and heme oxygenase-1 (HO-1), thereby enhancing ionizing radiation (IR)-induced cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It effectively inhibits the activity of Nrf2, thereby reducing the expression of cytoprotective genes and enhancing the radiosensitizing effect .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed to enhance IR-induced cell death in lung cancer cells, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound likely interacts with enzymes involved in the Nrf2 pathway, given its observed effects on Nrf2 activity . Specific metabolic pathways and cofactors have not been extensively studied.

Subcellular Localization

Given its observed effects on Nrf2 activity, it may be localized to the nucleus where Nrf2 operates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-cyclohexylethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the ethoxy group of 2-cyclohexylethanol. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of aniline and cyclohexylethoxy groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPKNLJWRDAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580048
Record name 4-(2-Cyclohexylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76253-34-4
Record name 4-(2-Cyclohexylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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